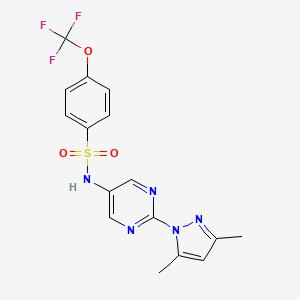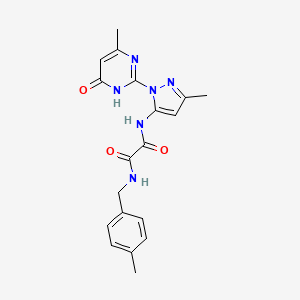![molecular formula C24H23ClN4O B2551718 N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 899746-38-4](/img/structure/B2551718.png)
N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-butylphenyl)-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a useful research compound. Its molecular formula is C24H23ClN4O and its molecular weight is 418.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds has focused on their synthesis and structural analysis, revealing insights into their chemical properties and potential for further modification. Studies have demonstrated innovative synthetic routes to create diverse derivatives, highlighting the versatility of pyrazolopyridine scaffolds for further chemical exploration. For instance, the preparation and characterization of pyrazolopyridine derivatives have been detailed, providing foundational knowledge for understanding the chemical behavior and structural features of these compounds (Quiroga et al., 1999).
Anticancer and Anti-inflammatory Activities
Some derivatives have been synthesized and evaluated for their anticancer and anti-inflammatory activities, suggesting the potential therapeutic applications of pyrazolopyridine compounds. The development of novel pyrazolopyrimidines as anticancer and anti-5-lipoxygenase agents demonstrates the potential of these derivatives in medicinal chemistry, with structure-activity relationship (SAR) studies providing insights into their mechanism of action (Rahmouni et al., 2016).
Antimicrobial Properties
Research into the antimicrobial properties of pyrazolopyridine derivatives has yielded promising results, with some compounds exhibiting significant activity against bacterial and fungal strains. This suggests their potential as novel antimicrobial agents, contributing to the search for new treatments against resistant pathogens (Panda et al., 2011).
Mechanism of Action
Future Directions
The study of pyrazolopyridine derivatives is a promising area of research due to their wide range of biological activities. Future research could focus on the synthesis of new derivatives, the exploration of their biological activities, and the development of more efficient and selective synthetic methods .
Properties
IUPAC Name |
N-(4-butylphenyl)-4-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O/c1-3-4-8-17-11-13-18(14-12-17)27-24(30)20-15-26-23-21(22(20)25)16(2)28-29(23)19-9-6-5-7-10-19/h5-7,9-15H,3-4,8H2,1-2H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPFGRULMUZZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3C(=C2Cl)C(=NN3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2551636.png)
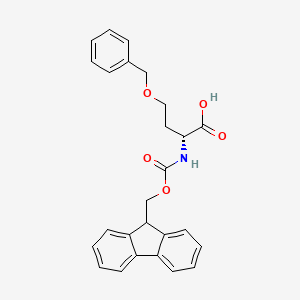
![N-(4-acetylphenyl)-2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2551640.png)

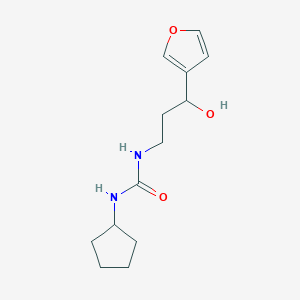
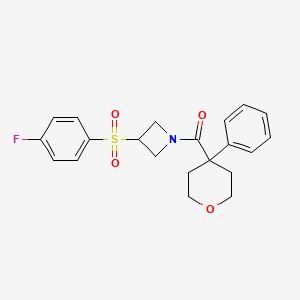
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2551647.png)


![5-((3,4-Dimethoxyphenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2551651.png)
![N-(4-acetylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2551655.png)
